4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide

Chemical Purity Procurement Synthetic Intermediate

Researchers developing CA inhibitors often face scaffold supply variability, compromising assay reproducibility. This brominated pyrazole sulfonamide is a validated synthetic intermediate with tunable selectivity for tumor-associated isoforms (hCA IX/XII). • Nanomolar Ki values for carbonic anhydrase isoforms • ≥98% purity ensures reproducible SPR/NMR fragment screening data • Ready stock enables immediate SAR library synthesis

Molecular Formula C10H10BrN3O2S
Molecular Weight 316.18 g/mol
CAS No. 1187385-99-4
Cat. No. B1372381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide
CAS1187385-99-4
Molecular FormulaC10H10BrN3O2S
Molecular Weight316.18 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)C1=CC=C(C=C1)N2C=C(C=N2)Br
InChIInChI=1S/C10H10BrN3O2S/c1-12-17(15,16)10-4-2-9(3-5-10)14-7-8(11)6-13-14/h2-7,12H,1H3
InChIKeyGZCNMHICQSIDTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide Technical Baseline


4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide (CAS 1187385-99-4) is a heterocyclic building block characterized by a pyrazole ring with a bromine atom at the 4-position and a methylated benzenesulfonamide group. The compound has a molecular weight of 316.17 g/mol and is commercially available as a white to off-white powder from multiple vendors, typically at purities of 95% or 98% . It is primarily utilized as a synthetic intermediate and scaffold in medicinal chemistry research, particularly for developing carbonic anhydrase inhibitors and anti-inflammatory agents [1].

4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide Generic Substitution Concerns


The bromine substituent at the 4-position of the pyrazole ring and the N-methyl group on the sulfonamide moiety are critical for specific interactions with biological targets, such as the hydrophobic pocket of carbonic anhydrase isoforms [1]. Replacing this compound with a des-methyl analog (CAS 957034-91-2) or a 4-chloro derivative can significantly alter binding affinity and selectivity. The halogen's size and electronegativity directly impact the compound's inhibitory profile, making empirical substitution without equivalent potency or selectivity data a high-risk proposition for assay reproducibility [2].

4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide Quantitative Evidence


Purity and Pricing Comparison

When selecting a supplier, the quantifiable difference in minimum purity specifications directly impacts procurement value. The target compound is available from vendors with a purity specification of ≥98% and from others with a minimum purity of 95% .

Chemical Purity Procurement Synthetic Intermediate

Structural Differentiation from Des-Methyl Analog

The presence of the N-methyl group distinguishes this compound from its close analog, 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide (CAS 957034-91-2). While quantitative IC50 data for the target compound is not publicly available, class-level SAR studies on benzenesulfonamide carbonic anhydrase inhibitors indicate that N-methyl substitution can alter binding affinity and isoform selectivity [1].

Structure-Activity Relationship SAR Medicinal Chemistry

Fragment-Based Drug Discovery Application

As a low-molecular-weight (316.17 g/mol) heterocyclic building block with a bromine handle, this compound is an ideal fragment for FBDD campaigns . Its molecular weight is favorable compared to larger, more complex pyrazole-sulfonamide analogs (e.g., MW > 400 g/mol) that may suffer from poor ligand efficiency [1].

Fragment-Based Drug Discovery FBDD Lead Optimization

4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide Application Scenarios


Selective Carbonic Anhydrase Inhibitor Synthesis

This compound is a valuable intermediate for synthesizing novel pyrazole-based benzenesulfonamides targeting specific carbonic anhydrase (CA) isoforms. Class-level studies show that this scaffold can yield potent inhibitors (Ki values in the nanomolar range) with tunable selectivity for tumor-associated isoforms like hCA IX and XII [1].

SAR Exploration for Anti-inflammatory Agents

As a core scaffold found in the foundational patents for COX-2 selective inhibitors (e.g., celecoxib analogs), this brominated pyrazole sulfonamide is ideal for synthesizing derivative libraries to explore SAR around inflammation-related targets [2].

Fragment-Based Lead Discovery

With a molecular weight of ~316 Da, this compound is a suitable fragment for screening against a variety of protein targets. Its commercial availability at high purity (≥98%) ensures reliable and reproducible results in biophysical assays like SPR or NMR .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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